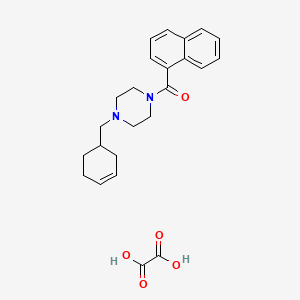

![molecular formula C14H26N2O4S B5549617 N-{3-[(3R*,4R*)-3-环丁基-3-羟基-4-甲基吡咯烷-1-基]-3-氧代丙基}-N-甲基甲磺酰胺](/img/structure/B5549617.png)

N-{3-[(3R*,4R*)-3-环丁基-3-羟基-4-甲基吡咯烷-1-基]-3-氧代丙基}-N-甲基甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of molecules related to N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide involves complex organic reactions, including asymmetric cyclopropanations and reductions of cyclic sulfonamides. For instance, the asymmetric cyclopropanation catalyzed by rhodium(II) N-(arylsulfonyl)prolinate demonstrates a general method for the synthesis of functionalized cyclopropanes, indicating a pathway that could potentially be adapted for the synthesis of compounds like N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide (Davies et al., 1996).

Molecular Structure Analysis

The crystal structure analysis of related sulfonamide compounds, such as N-methylmethanesulfonamide, provides insights into the molecular conformation and interactions within similar molecules. For example, N-methylmethanesulfonamide exhibits a gauche conformation between the methyl group and the amide N atom, hinting at potential structural behaviors of complex sulfonamides (Higgs et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and transformations of sulfonamide-related compounds offer insights into the behavior of N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide. Studies such as the gold(I)-catalyzed intramolecular hydroamination and ring-opening of sulfonamide-substituted cyclopropylcarbinols provide valuable information on the potential chemical reactions this compound could undergo, showing the versatility and reactivity of sulfonamide derivatives (Zhang et al., 2012).

Physical Properties Analysis

Physical properties, such as solubility and crystal structure, play a crucial role in the application and study of chemical compounds. The analysis of compounds like N-methylmethanesulfonamide at low temperatures reveals specific physical characteristics that could be similar in N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide, providing insights into its behavior under various conditions (Higgs et al., 2002).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds and stability, is essential for the application of N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide. Research on sulfonamide compounds and their interactions, like the studies on acid-catalyzed intramolecular cyclization of sulfonamides, can shed light on the chemical properties and potential applications of this compound (Gazizov et al., 2017).

科学研究应用

不对称合成和催化

该化合物的结构特征,例如吡咯烷环和磺酰胺基团,在不对称合成和催化中很常见。例如,研究表明,铑 N-(芳基磺酰基)脯氨酸酯催化烯烃存在下乙烯基重氮甲烷的分解导致功能化环丙烷的高度非对映选择性和对映选择性合成 (Davies 等人,1996 年)。这表明该化合物中类似的结构部分可以用于不对称合成,利用环丁基和甲基吡咯烷-1-基进行对映选择性催化。

药物代谢研究

在药物代谢研究中,具有磺酰胺基团的化合物(类似于所讨论的化合物)已被用于了解代谢途径。例如,使用微生物系统进行药物代谢的生物催化方法已被证明可以产生双芳基双磺酰胺 AMPA 受体增强剂的哺乳动物代谢物 (Zmijewski 等人,2006 年)。这表明“N-{3-[(3R*,4R*)-3-环丁基-3-羟基-4-甲基吡咯烷-1-基]-3-氧代丙基}-N-甲基甲磺酰胺”可以使用类似的生物催化系统研究其代谢特征。

杂环化合物的合成

杂环化合物的合成是此类化合物可能相关的另一个领域。如 Šterk 等人 (2012 年) 所示,合成嘧啶衍生物的方法的开发涉及可适用于所讨论化合物的步骤,特别是考虑到其涉及吡咯烷-1-基和磺酰胺部分的复杂结构 (Šterk 等人,2012 年)。

热力学研究

与该化合物的磺酰胺部分在结构上相似的氨基甲磺酸衍生物的热力学研究已经进行,以了解取代基对解离热力学的影响 (Khoma,2017 年)。此类研究可以深入了解“N-{3-[(3R*,4R*)-3-环丁基-3-羟基-4-甲基吡咯烷-1-基]-3-氧代丙基}-N-甲基甲磺酰胺”的物理化学性质及其在各种环境中的相互作用。

属性

IUPAC Name |

N-[3-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4S/c1-11-9-16(10-14(11,18)12-5-4-6-12)13(17)7-8-15(2)21(3,19)20/h11-12,18H,4-10H2,1-3H3/t11-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYKYPKKESIWBW-RISCZKNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CCC2)O)C(=O)CCN(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCN(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide (non-preferred name) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)